Cas no 1261687-85-7 (2-(Bromomethyl)naphthalene-8-acetonitrile)

2-(Bromomethyl)naphthalene-8-acetonitrile is a versatile brominated naphthalene derivative with applications in organic synthesis and pharmaceutical intermediates. Its reactive bromomethyl group enables efficient functionalization, making it valuable for cross-coupling reactions and nucleophilic substitutions. The acetonitrile moiety further enhances its utility as a precursor for heterocyclic compounds and fine chemicals. This compound exhibits high purity and stability under controlled conditions, ensuring reliable performance in synthetic workflows. Its structural features make it particularly useful in the development of complex molecular architectures, including agrochemicals and specialty materials. Proper handling is advised due to its reactivity, requiring storage in a cool, dry environment.
2-(Bromomethyl)naphthalene-8-acetonitrile structure
1261687-85-7 structure
商品名:2-(Bromomethyl)naphthalene-8-acetonitrile
CAS番号:1261687-85-7
MF:C13H10BrN
メガワット:260.129202365875
CID:4797743

2-(Bromomethyl)naphthalene-8-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)naphthalene-8-acetonitrile
    • インチ: 1S/C13H10BrN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2
    • InChIKey: OKMKIGYIBDDADI-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC2=CC=CC(CC#N)=C2C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 23.8

2-(Bromomethyl)naphthalene-8-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219001866-1g
2-(Bromomethyl)naphthalene-8-acetonitrile
1261687-85-7 98%
1g
$1769.25 2023-09-03
Alichem
A219001866-500mg
2-(Bromomethyl)naphthalene-8-acetonitrile
1261687-85-7 98%
500mg
$940.80 2023-09-03

2-(Bromomethyl)naphthalene-8-acetonitrile 関連文献

2-(Bromomethyl)naphthalene-8-acetonitrileに関する追加情報

2-(Bromomethyl)naphthalene-8-acetonitrile (CAS No. 1261687-85-7)

2-(Bromomethyl)naphthalene-8-acetonitrile, also known by its CAS number 1261687-85-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a bromomethyl group attached at the 2-position and an acetonitrile group at the 8-position. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, polymer synthesis, and electronic materials.

The structure of 2-(Bromomethyl)naphthalene-8-acetonitrile is characterized by its naphthalene backbone, which provides aromatic stability and planarity. The bromomethyl group (-CH₂Br) introduces reactivity due to the electrophilic nature of the bromine atom, making it a valuable intermediate in organic synthesis. The acetonitrile group (-C≡N) adds electron-withdrawing properties, enhancing the molecule's ability to participate in various chemical reactions, such as nucleophilic substitutions and additions.

Recent studies have highlighted the potential of naphthalene derivatives in the development of advanced materials. For instance, researchers have explored the use of bromomethyl-substituted naphthalenes as precursors for synthesizing conducting polymers. These polymers exhibit excellent electrical properties and are being investigated for applications in flexible electronics and energy storage devices.

In medicinal chemistry, 2-(Bromomethyl)naphthalene-8-acetonitrile has shown promise as a lead compound for drug discovery. Its unique structure allows for the creation of bioactive molecules with high specificity and potency. Scientists have reported that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in disease pathways, making them potential candidates for therapeutic interventions.

The synthesis of CAS 1261687-85-7 typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of naphthalene followed by substitution reactions to introduce the bromomethyl and acetonitrile groups. Optimization of reaction conditions, such as temperature and catalyst selection, is crucial to achieving high yields and purity.

In terms of physical properties, 2-(Bromomethyl)naphthalene-8-acetonitrile is a crystalline solid with a melting point around 150°C. Its solubility in common organic solvents like dichloromethane and THF makes it suitable for various laboratory applications. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent degradation.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the acetonitrile group significantly alters the electron distribution across the naphthalene ring, enhancing its reactivity towards nucleophilic attack. This understanding has guided the design of more efficient synthetic routes and functionalized derivatives.

In conclusion, 2-(Bromomethyl)naphthalene-8-acetonitrile (CAS No. 1261687-85-7) is a multifaceted compound with diverse applications across several scientific disciplines. Its unique combination of functional groups makes it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover its potential, this compound is poised to play a critical role in advancing technological and therapeutic innovations.

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